4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide
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Overview
Description
4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide is a complex organic compound featuring a benzamide core linked to a triazole ring, which is further substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate thioketones under reflux conditions.
Attachment of the Thiophene Group: The thiophene moiety is introduced through a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Formation of the Benzamide Core: The benzamide core is synthesized separately, usually starting from 4-aminobenzoic acid, which is then acylated to form the benzamide.
Coupling Reactions: The final step involves coupling the triazole-thiophene intermediate with the benzamide core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazole derivatives and amines.
Substitution Products: Various substituted benzamides and triazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, the compound is being studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes and receptors is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the thiophene group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid
- 4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzylamine
Uniqueness
Compared to similar compounds, 4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide stands out due to its specific substitution pattern, which enhances its biological activity and chemical stability. The presence of the benzamide core linked to the triazole and thiophene rings provides a unique scaffold for further functionalization and optimization in drug development.
Properties
CAS No. |
573695-37-1 |
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Molecular Formula |
C17H17N5O2S2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-[[2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H17N5O2S2/c1-2-22-16(13-4-3-9-25-13)20-21-17(22)26-10-14(23)19-12-7-5-11(6-8-12)15(18)24/h3-9H,2,10H2,1H3,(H2,18,24)(H,19,23) |
InChI Key |
YNZOHYYHAYRBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CS3 |
Origin of Product |
United States |
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